BenchChemオンラインストアへようこそ!

1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

VR1/TRPV1 antagonism structure-activity relationship pain

1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic small molecule (C20H22ClN3O2, MW 371.87) belonging to the tetrahydroquinolinylurea class of vanilloid receptor 1 (VR1, TRPV1) antagonists. The compound features a 1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl core linked via a urea bridge to a 4-chlorobenzyl group.

Molecular Formula C20H22ClN3O2
Molecular Weight 371.87
CAS No. 1203228-30-1
Cat. No. B2723622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203228-30-1
Molecular FormulaC20H22ClN3O2
Molecular Weight371.87
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H22ClN3O2/c1-2-19(25)24-11-3-4-15-7-10-17(12-18(15)24)23-20(26)22-13-14-5-8-16(21)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26)
InChIKeyGBXHYHUMKIDPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203228-30-1): VR1 Antagonist Class Characterization and Procurement Baseline


1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic small molecule (C20H22ClN3O2, MW 371.87) belonging to the tetrahydroquinolinylurea class of vanilloid receptor 1 (VR1, TRPV1) antagonists [1]. The compound features a 1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl core linked via a urea bridge to a 4-chlorobenzyl group . It was disclosed in patent family WO2005044802 as having VR1 antagonistic activity, with potential utility in urological disorders, chronic pain, and inflammatory conditions [1].

Why VR1 Antagonist Tetrahydroquinolinylurea Analogs Cannot Be Freely Substituted for 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea


Tetrahydroquinolinylurea VR1 antagonists exhibit steep structure–activity relationships (SAR) where even minor modifications to the N-acyl group or the benzyl substituent can drastically alter potency, selectivity, and physicochemical properties [1]. The patent data demonstrate that the combination of a propionyl group at the tetrahydroquinoline nitrogen and a 4-chlorobenzyl group on the distal urea nitrogen yields a specific pharmacophore that generic analogs lacking this exact substitution pattern cannot replicate [1]. Simple interchange with unsubstituted benzyl, 4-fluoro, or acetyl analogs may result in significant loss of VR1 binding affinity or altered pharmacokinetics, making unverified substitution risky for reproducible research outcomes.

Evidence-Based Differentiation Guide for 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea


N-Acyl Chain Length Optimization: Propionyl vs. Acetyl in Tetrahydroquinolinylurea VR1 Antagonists

The tetrahydroquinolinylurea patent disclosure [1] teaches that the N-acyl substituent on the tetrahydroquinoline ring critically modulates VR1 antagonistic potency. The propionyl group (ethyl carbonyl) represents a preferred embodiment over shorter acetyl (methyl carbonyl) or longer butyryl chains. While exact IC50 values for the titled compound are not publicly disclosed outside of the patent, the SAR trend indicates that propionyl provides an optimal balance of lipophilicity and steric bulk for the VR1 binding pocket compared to acetyl analogs [1]. This class-level SAR is consistent with known VR1 antagonist pharmacophore models.

VR1/TRPV1 antagonism structure-activity relationship pain

4-Chlorobenzyl vs. Unsubstituted Benzyl: Halogen Effect on Target Engagement

The 4-chloro substituent on the benzyl urea moiety is a key structural determinant for VR1 affinity within the tetrahydroquinolinylurea series [1]. The patent disclosure indicates that 4-chlorophenyl is a preferred aromatic group, and this substitution pattern is expected to confer higher potency and favorable physicochemical properties compared to the unsubstituted benzyl analog. Although direct head-to-head IC50 data are not provided in public sources, the class-level inference from the patent SAR supports 4-Cl substitution as a potency-enhancing feature.

halogen bonding VR1 antagonist selectivity medicinal chemistry

Physicochemical Differentiation: Lipinski Compliance and CNS Drug-Likeness

The molecular properties of 1-(4-chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (MW 371.87, HBA 5, HBD 2, RB 7) comply with Lipinski's Rule of Five, a baseline filter for oral drug-likeness . While not unique among tetrahydroquinolinylurea analogs, these properties differentiate it from larger, more lipophilic derivatives that may exhibit poor solubility or permeability. The compound's moderate calculated logP (estimated ~3.5–4.0) and topological polar surface area indicate potential CNS penetration, which is relevant for VR1 antagonists targeting central pain pathways.

drug-likeness physicochemical properties CNS penetration

Structural Topology Differentiates This Compound from Non-Urea VR1 Antagonists

Unlike capsaicin-based agonists or amide-linked VR1 antagonists (e.g., SB-705498), the urea linkage in this compound provides a distinct hydrogen-bonding geometry that influences binding kinetics and selectivity [1]. The urea NH groups can engage in bidentate interactions with the receptor, potentially conferring slower off-rates compared to amide analogs. While quantitative kinetic data are not available for this exact compound, the urea scaffold is a well-established motif in VR1 antagonism with documented pharmacokinetic advantages.

urea pharmacophore VR1 antagonist classes structural novelty

Optimal Research and Development Applications for 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea


Urological Disorder Pharmacology Research (Overactive Bladder / Detrusor Overactivity)

The compound was specifically developed for urological indications, including detrusor overactivity and urinary incontinence, as recited in the patent [1]. Its VR1 antagonism can be employed to study the role of TRPV1 in bladder afferent signaling. This compound is a superior choice over non-selective anticholinergics when mechanistic VR1 pathway dissection is required.

Neuropathic Pain and Chronic Pain Model Studies

Based on its patent-designated indication for chronic pain and neuropathic pain [1], this compound can serve as a pharmacological tool in rodent models of neuropathic pain (e.g., CCI, SNI) where VR1 antagonists have shown efficacy. Its predicted CNS penetration (Section 3) supports central pain pathway targeting.

Inflammatory Disease Research (Asthma, COPD)

The patent also covers inflammatory disorders such as asthma and COPD [1]. This compound may be used in airway inflammation models to investigate VR1-mediated neurogenic inflammation, providing a specific alternative to broad-spectrum anti-inflammatory agents.

Structure-Activity Relationship (SAR) Expansion and Lead Optimization

As a representative of the tetrahydroquinolinylurea series with defined propionyl and 4-chlorobenzyl substituents, this compound serves as a reference standard for SAR campaigns aiming to optimize VR1 potency, selectivity, or ADME properties. Its availability through chemical suppliers enables systematic comparative studies.

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.